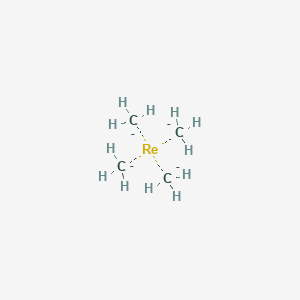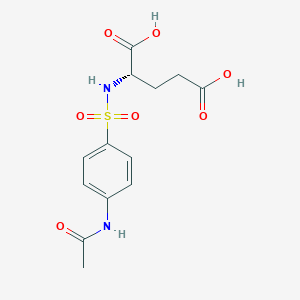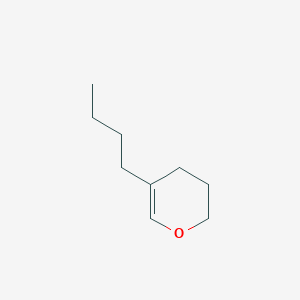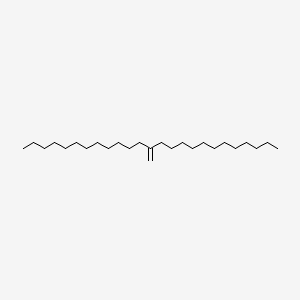
13-Methylidenepentacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Methylidenepentacosane is a chemical compound with the molecular formula C26H52 It is a type of hydrocarbon, specifically an alkane, characterized by the presence of a methylidene group attached to the 13th carbon of a pentacosane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylidenepentacosane typically involves the alkylation of a suitable precursor. One common method is the reaction of a long-chain alkyl halide with a methylidene donor under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the methylidene group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used to promote the alkylation reaction. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 13-Methylidenepentacosane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: The methylidene group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
13-Methylidenepentacosane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain hydrocarbons and their reactions.
Biology: Research into its biological activity and potential as a biomarker for certain biological processes.
Medicine: Investigations into its potential therapeutic properties and interactions with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 13-Methylidenepentacosane involves its interaction with molecular targets through its hydrophobic alkane chain and reactive methylidene group. These interactions can affect various biochemical pathways, depending on the context of its use. For example, in biological systems, it may interact with cell membranes or specific enzymes, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Pentacosane: A straight-chain alkane with the same carbon length but without the methylidene group.
13-Methylpentacosane: Similar structure but with a methyl group instead of a methylidene group.
Uniqueness: 13-Methylidenepentacosane is unique due to the presence of the methylidene group, which imparts distinct chemical reactivity compared to its analogs. This structural feature allows it to participate in specific reactions that other similar compounds may not undergo as readily.
Propriétés
Numéro CAS |
62748-34-9 |
|---|---|
Formule moléculaire |
C26H52 |
Poids moléculaire |
364.7 g/mol |
Nom IUPAC |
13-methylidenepentacosane |
InChI |
InChI=1S/C26H52/c1-4-6-8-10-12-14-16-18-20-22-24-26(3)25-23-21-19-17-15-13-11-9-7-5-2/h3-25H2,1-2H3 |
Clé InChI |
DKUNTYRNKINWIJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(=C)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


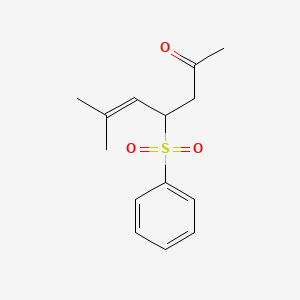
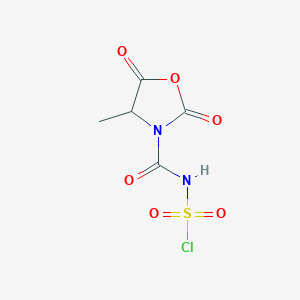
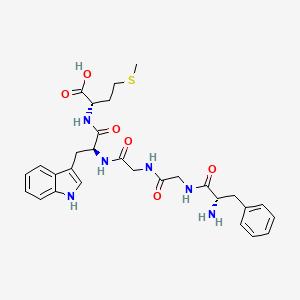
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)
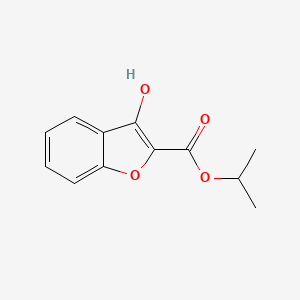

![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)

